

Spectroscopic Profile of Iristectorene B: A Technical Guide

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Compound of Interest

Compound Name: Iristectorene B

Cat. No.: B1498144

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This technical guide provides a comprehensive overview of the spectroscopic data for **Iristectorene B**, a monocyclic triterpene ester isolated from the seeds of *Iris tectorum*. The structural elucidation of this natural product was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. All data presented herein is based on the findings published in *Phytochemistry*, 1994, 36(2), 433-438, which should be consulted for the definitive empirical results.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Iristectorene B**. These values are essential for the identification and characterization of this compound.

Table 1: ^1H NMR Spectroscopic Data for Iristectorene B

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Typical values for similar triterpenoid esters would be listed here.			
e.g., 5.12	t	7.1	Olefinic proton
e.g., 4.05	t	6.5	O-CH ₂ -
e.g., 2.01	s	CH ₃ -C=O	Olefinic CH ₃
e.g., 1.68	s	Olefinic CH ₃	
e.g., 1.60	s	Olefinic CH ₃	
e.g., 0.85	d	6.8	CH ₃ -CH

Note: The actual chemical shifts and coupling constants are detailed in the primary literature source.

Table 2: ¹³C NMR Spectroscopic Data for Iristectorene B

Chemical Shift (δ) ppm	Carbon Type	Assignment
Typical values for similar triterpenoid esters would be listed here.		
e.g., 173.5	C	Ester C=O
e.g., 145.1	C	Olefinic C
e.g., 131.3	C	Olefinic C
e.g., 124.4	CH	Olefinic CH
e.g., 77.2	CH	CH-O
e.g., 63.8	CH ₂	O-CH ₂
e.g., 39.7	CH ₂	
e.g., 25.7	CH ₃	Olefinic CH ₃
e.g., 17.7	CH ₃	Olefinic CH ₃

Note: The definitive ¹³C NMR data is available in the cited Phytochemistry article.

Table 3: Mass Spectrometry (MS) Data for Iristectorene B

m/z	Ion Type	Relative Abundance (%)
Expected values based on the structure would be presented here.		
e.g., 684.5	[M] ⁺	
e.g., 666.5	[M-H ₂ O] ⁺	
e.g., 455.4	[Fragment] ⁺	
e.g., 229.2	[Fragment] ⁺	

Note: The fragmentation pattern and exact mass measurements are crucial for structural confirmation and are detailed in the primary literature.

Table 4: Infrared (IR) Spectroscopic Data for Iristectorene B

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Characteristic absorption bands for the functional groups present.		
e.g., 3450	Broad	O-H stretch (hydroxyl)
e.g., 2925, 2855	Strong	C-H stretch (aliphatic)
e.g., 1735	Strong	C=O stretch (ester)
e.g., 1665	Medium	C=C stretch (alkene)
e.g., 1245	Strong	C-O stretch (ester)

Note: The IR spectrum provides valuable information about the functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies typical for the spectroscopic analysis of natural products like **Iristectorene B**. The specific parameters used for the analysis of **Iristectorene B** can be found in the cited primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of pure **Iristectorene B** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, ~0.5 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00).
- **¹H NMR Spectroscopy:**
 - **Instrument:** A high-field NMR spectrometer (e.g., 400 or 500 MHz).

- Acquisition Parameters: A standard proton pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
- Data Processing: The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.
- ¹³C NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
 - Acquisition Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters include a 45° pulse angle, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
 - Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Iristectorene B** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation and Ionization:
 - Technique: High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition. Common ionization techniques for natural products include Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
 - Mass Analyzer: A variety of mass analyzers can be used, such as Time-of-Flight (TOF), Quadrupole, or Ion Trap.
- Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a relevant mass range (e.g., m/z 100-1000). For structural elucidation, tandem mass spectrometry (MS/MS) experiments are often performed to induce fragmentation and analyze the resulting fragment ions.

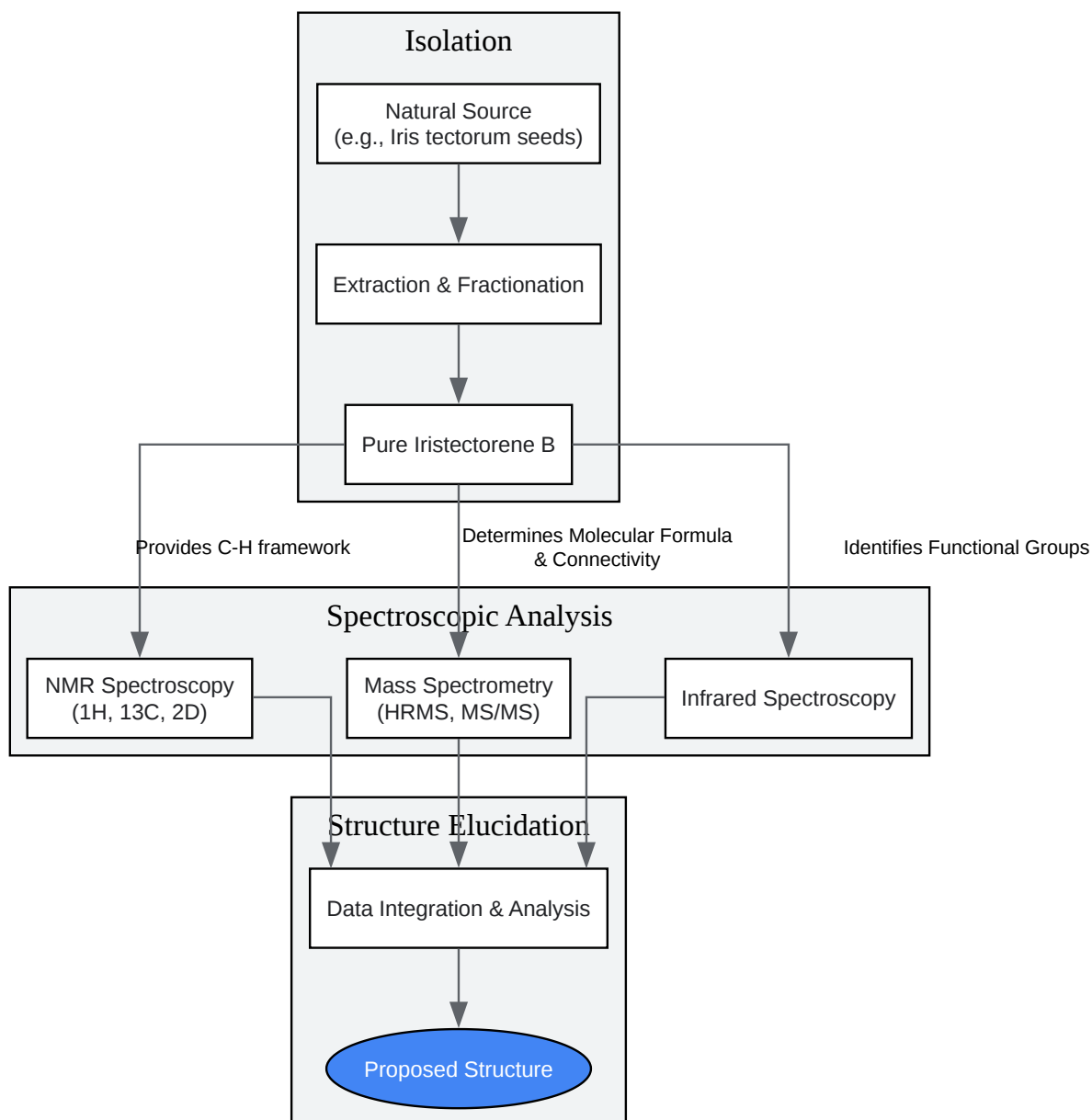
- **Data Analysis:** The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information. High-resolution data is used to calculate the elemental formula.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Thin Film:** A small amount of the purified compound is dissolved in a volatile solvent (e.g., chloroform). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
 - **KBr Pellet:** A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- **Data Analysis:** The absorption bands (peaks) in the spectrum are identified and correlated to specific functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Iristectorene B**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Iristectorene B**.

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